2-Octylmagnesium bromide, 0.25 M in 2-MeTHF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

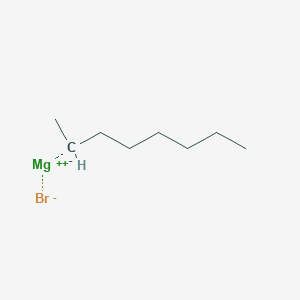

2-Octylmagnesium bromide is a chemical compound with the formula C8H17BrMg. It is commonly used in the field of chemistry .

Molecular Structure Analysis

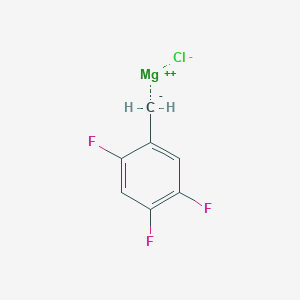

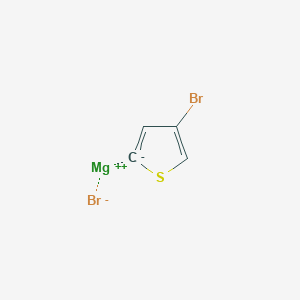

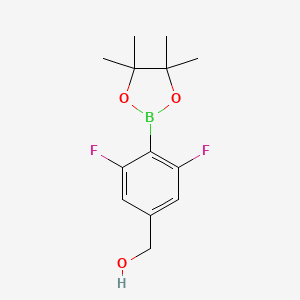

The molecular structure of 2-Octylmagnesium bromide consists of a magnesium atom bonded to a bromine atom and an octyl group (a chain of 8 carbon atoms). The molecular weight of this compound is 217.4313 g/mol .Mechanism of Action

Target of Action

2-Octylmagnesium bromide, also known as “2-Octylmagnesium bromide, 0.25 M in 2-MeTHF” or “MFCD11553324”, is a Grignard reagent . Grignard reagents are a class of organometallic compounds represented by the general formula RMgX, where R is an alkyl or aryl group, and X is a halide . In the case of 2-Octylmagnesium bromide, R is an octyl group (C8H17), and X is bromide (Br). The primary targets of Grignard reagents are electrophilic carbon atoms present in various organic compounds .

Mode of Action

Grignard reagents, including 2-Octylmagnesium bromide, are strong nucleophiles and bases . They can react with a variety of electrophilic compounds, such as aldehydes, ketones, esters, and others, to form new carbon-carbon bonds . The magnesium halide acts as a leaving group in these reactions .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are key steps in the synthesis of many complex organic molecules .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .

Result of Action

The primary result of the action of 2-Octylmagnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the electrophilic compound that the Grignard reagent is reacting with .

Action Environment

Grignard reagents, including 2-Octylmagnesium bromide, are sensitive to moisture and air . They are typically prepared and used under anhydrous conditions to prevent reaction with water or oxygen . The presence of these substances can lead to the decomposition of the Grignard reagent and decrease its efficacy .

properties

IUPAC Name |

magnesium;octane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,4-8H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMJQUUXJLTVGL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH-]C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylheptylbromomagnesium | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)